molecular formula C22H19Cl2N3O B11084727 [4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether

[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether

Cat. No.: B11084727
M. Wt: 412.3 g/mol
InChI Key: KOFWAXGSIYKENZ-UHFFFAOYSA-N
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Description

[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether: is a complex organic compound characterized by its unique triazacyclopenta[CD]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the triazacyclopenta[CD]azulene core, followed by the introduction of the dichlorophenyl and phenyl ether groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazacyclopenta[CD]azulene core through cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the dichlorophenyl group via nucleophilic substitution reactions.

    Etherification: Formation of the phenyl ether linkage through etherification reactions, often using phenol derivatives and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound is susceptible to various substitution reactions, including halogenation and alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for etherification and substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions due to its unique structure.

    Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Industry:

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

    Electronics: Potential use in the development of organic electronic devices due to its conductive properties.

Mechanism of Action

The mechanism by which [4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activities by binding to active sites or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Pathway Modulation: Altering biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of the triazacyclopenta[CD]azulene core with dichlorophenyl and phenyl ether groups provides unique electronic and steric properties.

    Reactivity: Its reactivity profile differs from similar compounds, offering distinct pathways for chemical modifications and applications.

By understanding the synthesis, reactions, applications, and mechanisms of This compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C22H19Cl2N3O

Molecular Weight

412.3 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C22H19Cl2N3O/c23-19-10-9-15(12-20(19)24)18-13-27-22-17(18)8-4-5-11-26(22)21(25-27)14-28-16-6-2-1-3-7-16/h1-3,6-7,9-10,12-13H,4-5,8,11,14H2

InChI Key

KOFWAXGSIYKENZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC(=C(C=C4)Cl)Cl)COC5=CC=CC=C5

Origin of Product

United States

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